molecular formula C10H13NO4 B14875499 N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14875499
M. Wt: 211.21 g/mol
InChI Key: UTHCDLKSMIGBRR-UHFFFAOYSA-N
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Description

N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound with a pyran ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various alkylating agents or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxamide.

    Reduction: Formation of 5-methoxy-4-hydroxy-4H-pyran-2-carboxamide.

    Substitution: Formation of N-alkyl or N-aryl derivatives of 5-methoxy-4-oxo-4H-pyran-2-carboxamide.

Scientific Research Applications

N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-4-oxo-4H-pyran-2-carboxamide
  • 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
  • N-alkyl-5-methoxy-4-oxo-4H-pyran-2-carboxamides

Uniqueness

N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

5-methoxy-4-oxo-N-propan-2-ylpyran-2-carboxamide

InChI

InChI=1S/C10H13NO4/c1-6(2)11-10(13)8-4-7(12)9(14-3)5-15-8/h4-6H,1-3H3,(H,11,13)

InChI Key

UTHCDLKSMIGBRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=O)C(=CO1)OC

Origin of Product

United States

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